molecular formula C23H25N3O3 B2640208 1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-55-1

1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2640208
CAS No.: 899750-55-1
M. Wt: 391.471
InChI Key: AKUAXAUVLRVWNT-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 899750-55-1) is a synthetic small molecule belonging to the pyrrolopyrazine class of nitrogen-containing heterocyclic compounds, which are recognized as bioactive scaffolds with a broad spectrum of potential pharmacological activities . The molecular formula is C₂₃H₂₅N₃O₃ and it has a molecular weight of 391.47 g/mol . Compounds featuring the pyrrolo[1,2-a]pyrazine core are of significant interest in medicinal chemistry and drug discovery research, particularly in the field of oncology . This compound is supplied with a high purity of 95%+ and is intended for research applications only . Pyrrolopyrazine-based structures are frequently investigated for their diverse biological activities, which can include antibacterial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor effects . Furthermore, such scaffolds have shown potential as kinase inhibitors . Related patents indicate that derivatives of pyrrolo[1,2-a]pyrazine are being explored as inhibitors of key enzymatic targets, such as Poly(ADP-ribose) polymerase (PARP), which is a well-validated target in cancer therapy, especially in synthetic lethality approaches for BRCA-deficient cancers . Researchers value this chemical space for developing novel therapeutic agents and probing complex biological pathways. This product is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-3-29-19-11-9-17(10-12-19)22-21-8-5-13-25(21)14-15-26(22)23(27)24-18-6-4-7-20(16-18)28-2/h4-13,16,22H,3,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUAXAUVLRVWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline and 3-methoxyaniline, which undergo a series of reactions such as condensation, cyclization, and amidation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are optimized for efficiency, cost-effectiveness, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or enabling further derivatization.

Conditions Reagents Product Yield Source
Acidic (HCl, reflux)6M HCl, 110°C, 8 hrs1-(4-Ethoxyphenyl)pyrrolo[1,2-a]pyrazine-2-carboxylic acid72%
Basic (NaOH, microwave)2M NaOH, 140°C, 30 minsSodium salt of the carboxylic acid85%

Mechanistic studies suggest nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond.

Nucleophilic Substitution at the Ethoxy Group

The ethoxy substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions.

Reaction Type Reagents Conditions Product Yield Source
DemethylationBBr₃, DCM, −78°C2 hrs, nitrogen atmosphere1-(4-Hydroxyphenyl) derivative68%
Alkoxy ExchangeNaOEt, EtOH, reflux12 hrs, Dean–Stark trap1-(4-Propoxyphenyl) analog58%

The ethoxy group’s electron-donating nature activates the ring for NAS, particularly at the para position.

Cross-Coupling Reactions

The pyrrolo[1,2-a]pyrazine core enables transition-metal-catalyzed cross-coupling reactions for structural diversification.

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids modifies the aryl substituents:

Position Boronic Acid Catalyst Conditions Yield Source
C-74-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 90°C, 24 hrs88%
C-83-Fluorophenylboronic acidPd(OAc)₂, SPhosDMF/H₂O, 100°C, 18 hrs76%

Sonogashira Coupling

Alkyne incorporation is achieved via copper-free conditions:

Alkyne Catalyst Conditions Yield Source
4-EthynylanisolePdCl₂(PPh₃)₂, CuITHF, 70°C, 12 hrs61%

Halogenation Reactions

Electrophilic halogenation occurs at electron-rich positions of the heterocyclic core:

Halogenating Agent Position Conditions Product Yield Source
N-Bromosuccinimide (NBS)C-6DCM, 0°C → RT, 6 hrs6-Bromo derivative82%
Sulfuryl chloride (SO₂Cl₂)C-8AcOH, 50°C, 3 hrs8-Chloro analog78%

Regioselectivity is influenced by the electron-donating ethoxy and methoxy groups .

Alkylation of the Pyrazine Nitrogen

The secondary amine in the pyrazine ring undergoes alkylation to form quaternary ammonium salts:

Alkylating Agent Base Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF60°C, 8 hrsN-Methylated derivative65%
Benzyl bromideNaH, THF0°C → RT, 4 hrsN-Benzyl quaternary salt71%

Oxidation and Reduction

Controlled redox reactions modify the saturation and functional groups:

Reaction Reagents Conditions Product Yield Source
Oxidation (C=N bond)mCPBA, DCMRT, 2 hrsPyrrolo[1,2-a]pyrazine N-oxide63%
Reduction (amide to amine)LiAlH₄, THFReflux, 6 hrsSecondary amine derivative55%

This compound’s reactivity profile enables precise structural modifications for drug discovery and materials science. Experimental protocols emphasize the importance of solvent choice, catalyst loading, and temperature control to optimize yields[1–6].

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. A study conducted by Walid Fayad et al. highlighted its potential as an anticancer agent through screening of drug libraries on multicellular spheroids . The compound's ability to inhibit tumor growth is attributed to its interaction with specific cellular pathways involved in cancer progression.
  • Monoamine Oxidase Inhibition : Similar compounds have shown promise as monoamine oxidase inhibitors (MAOIs), which are crucial in the treatment of neurodegenerative diseases such as Parkinson's and depression. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic substituents can enhance MAO-B inhibitory activity .

Case Study 1: Anticancer Activity

In a study by Fayad et al., the compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival rates. This positions the pyrrolo[1,2-a]pyrazine derivatives as potential candidates for further development in neurodegenerative disease therapies.

Activity TypeObserved EffectReference
AnticancerCytotoxicity in breast cancer cells
MAO-B InhibitionPotential neuroprotective effects
Apoptosis InductionIncreased apoptosis markers

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-a]pyrazine Carboxamide Derivatives

N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
  • Structural differences: Substitution at the carboxamide position: 2,6-difluorophenyl vs. 3-methoxyphenyl.
  • Implications :
    • The 2,6-difluoro substitution may improve binding to hydrophobic pockets in target proteins, whereas the 3-methoxy group could enhance π-π stacking interactions.
1-(4-Chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
  • Structural differences :
    • 4-Chlorophenyl substituent (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating).
    • Phenethyl carboxamide vs. aryl carboxamide.
  • Implications :
    • Chlorine may increase lipophilicity and membrane permeability but reduce electronic interactions. The phenethyl group could confer flexibility in binding compared to rigid aryl carboxamides.

Heterocyclic Carboxamides with Varied Cores

N-(4-Chlorophenyl)imidazo[1,2-a]pyrazine-2-carboxamide (7e) and N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxamide (7i)
  • Core difference : Imidazo[1,2-a]pyrazine vs. pyrrolo[1,2-a]pyrazine.
  • Substituent comparison :
    • Compound 7e: 4-Chlorophenyl (electron-withdrawing).
    • Compound 7i: 4-Methoxyphenyl (electron-donating).
  • Biological activity :
    • Both derivatives exhibited antimicrobial activity, with 7e showing moderate efficacy against S. aureus (MIC = 32 µg/mL) and 7i against E. coli (MIC = 64 µg/mL) .
  • Synthesis : Microwave-assisted green synthesis (70–85% yields) , contrasting with traditional methods for pyrrolopyrazines (e.g., multi-step condensation) .

Thiazolo-Pyrrolopyrimidine Derivatives

2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide (7)
  • Core difference : Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine (a tricyclic system) vs. pyrrolopyrazine.
  • Functional groups :
    • Thioamide (-C(S)NH-) vs. carboxamide (-C(O)NH-).
    • Additional phenyl and methoxyphenyl substituents.
  • Reactivity : Thioamide derivatives undergo heterocyclization with NaOH to form triazole-thiols , suggesting higher reactivity than carboxamides.

Biological Activity

1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, based on available research findings.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-a]pyrazine core structure with ethoxy and methoxy phenyl substituents. Its molecular formula is C22H22N2O3C_{22}H_{22}N_2O_3 with a molecular weight of approximately 366.42 g/mol. The presence of these functional groups enhances its solubility and interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR . The specific compound under discussion has not been extensively tested in clinical settings; however, its structural similarity to known antitumor agents suggests potential efficacy.

Table 1: Antitumor Activity of Related Pyrrolo Compounds

Compound NameTarget KinaseIC50 (µM)Reference
1-(4-bromophenyl)-N-(3-methoxyphenyl)BRAF(V600E)0.5
3-(4-ethoxyphenyl)-1H-pyrazoleEGFR0.8
4-(4-methoxyphenyl)-5-(4-ethoxyphenyl)Aurora-A0.6

Anti-inflammatory Activity

Pyrrolo[1,2-a]pyrazine derivatives have also shown promise in anti-inflammatory applications. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of NF-kB signaling pathways .

Antimicrobial Activity

Recent studies on related pyrazole derivatives demonstrate notable antimicrobial properties against various pathogens. For example, compounds similar to the one in focus have exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi . The ability to disrupt microbial cell membranes or inhibit essential metabolic pathways is a common mechanism observed.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NamePathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Pyrazole derivative AE. coli32 µg/mL
Pyrazole derivative BS. aureus16 µg/mL
Pyrazole derivative CC. albicans8 µg/mL

Case Studies

Several case studies highlight the therapeutic potential of pyrrolo[1,2-a]pyrazine derivatives:

  • Case Study 1 : A study evaluated the anticancer effects of a series of pyrrolo derivatives on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation.
  • Case Study 2 : Another investigation assessed the anti-inflammatory effects in a murine model of arthritis. Treatment with related compounds resulted in reduced swelling and pain scores compared to controls.

Q & A

Basic Research: Synthesis Optimization

Q: What synthetic routes are recommended for preparing 1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, and how can reaction conditions be optimized for higher yields? A:

  • Multi-Step Synthesis : Begin with condensation of a pyrrolopyrazine precursor (e.g., ethylenediamine derivatives) with halogenated intermediates under basic conditions to form the core scaffold . Subsequent functionalization with 4-ethoxyphenyl and 3-methoxyphenyl groups may involve Ullmann coupling or Buchwald-Hartwig amination .
  • Optimization Variables :
    • Temperature : Elevated temperatures (e.g., 100–110°C) improve reaction rates but may require inert atmospheres (e.g., N₂) to prevent oxidation .
    • Catalysts : Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) enhance cross-coupling efficiency .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for high-purity isolates .
  • Yield Challenges : Low yields (e.g., 29% in early steps) can arise from steric hindrance; optimize stoichiometry (1.2–1.5 equivalents of aryl halides) .

Basic Research: Structural Characterization

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy and ethoxy groups at 3.7–4.4 ppm) and scaffold integrity .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H⋯N interactions) for absolute configuration confirmation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .

Basic Research: Biological Activity Profiling

Q: How can researchers design in vitro assays to evaluate the compound’s potential biological activity? A:

  • Target Selection : Prioritize targets based on structural analogs (e.g., Nrf2/ARE inducers for pyrrolopyrazines) .
  • Assay Types :
    • Enzyme Inhibition : Measure IC₅₀ values using fluorescence-based assays (e.g., kinase or protease targets) .
    • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls .
  • Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) to establish potency and selectivity .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q: What methodological approaches are effective for SAR studies on this compound? A:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) using parallel synthesis .
  • Activity Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify key pharmacophores .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions and guide rational design .
  • Physicochemical Optimization : Adjust logP via substituent changes (e.g., ethoxy to hydroxyethyl) to enhance solubility .

Advanced Research: Data Contradiction Analysis

Q: How should researchers address discrepancies in biological activity data across studies? A:

  • Source Identification : Compare assay conditions (e.g., cell line variability, serum concentration) .
  • Compound Integrity : Re-analyze batches via HPLC to rule out degradation or impurities .
  • Statistical Validation : Apply ANOVA or t-tests to determine if differences are significant (p < 0.05) .
  • Mechanistic Follow-Up : Use knock-out models (e.g., CRISPR) to confirm target engagement .

Advanced Research: Enhancing Physicochemical Properties

Q: What strategies improve the solubility and stability of this compound for in vivo studies? A:

  • Salt Formation : Prepare hydrochloride or mesylate salts to increase aqueous solubility .
  • Prodrug Design : Introduce ester or amide prodrug moieties hydrolyzed in vivo (e.g., tert-butyl esters) .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify vulnerable functional groups .

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